molecular formula C9H20N2O2 B1527913 tert-butyl N-[2-(methylamino)propyl]carbamate CAS No. 1311315-97-5

tert-butyl N-[2-(methylamino)propyl]carbamate

Cat. No.: B1527913
CAS No.: 1311315-97-5
M. Wt: 188.27 g/mol
InChI Key: FIOWXOCWQZXDSB-UHFFFAOYSA-N
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Description

Chemical Structure and Role: tert-Butyl N-[2-(methylamino)propyl]carbamate (CAS: 1311315-97-5) is a Boc-protected amine with the molecular formula C10H20N2O2. It features a propyl backbone with a methylamino group at the second carbon and a tert-butoxycarbonyl (Boc) protecting group at the terminal nitrogen. This compound is widely employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of anticoagulants like Rivaroxaban .

Synthetic Utility:
The compound is synthesized via reductive amination or coupling reactions, often achieving yields >75% under optimized conditions (e.g., 78.4% in ). Its Boc group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), making it valuable for stepwise synthesis of complex amines .

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWXOCWQZXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylamino)propylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield primary amines.

    Substitution: The BOC protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.

Major Products:

    Oxidation: N-oxides

    Reduction: Primary amines

    Substitution: Deprotected amines or other functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[2-(methylamino)propyl]carbamate has a complex structure characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a chiral amino group. Its molecular formula is C9H20N2O3C_9H_{20}N_2O_3. The structural complexity contributes to its potential biological activity, making it a candidate for drug development and other applications in chemistry.

Organic Synthesis

In organic chemistry, tert-butyl N-[2-(methylamino)propyl]carbamate serves as a building block for synthesizing more complex molecules. It is utilized as a protecting group for amines , which is crucial during multi-step synthesis processes. The compound's stability under various reaction conditions allows chemists to manipulate its structure without compromising the integrity of sensitive functional groups.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications:

  • Drug Development : Tert-butyl N-[2-(methylamino)propyl]carbamate's structural characteristics make it suitable for developing new drugs, particularly in antiviral and anticancer therapies. Its ability to interact with biological targets enhances its utility in creating selective inhibitors for various diseases .
  • Pharmacological Studies : It serves as a reference compound in pharmacological studies, helping researchers understand the mechanisms of action of new therapeutic agents. The compound's interactions with enzymes and proteins are critical for elucidating biological pathways.

Biological Research

In biological research, the compound is employed to study enzyme mechanisms and protein interactions:

  • Enzymatic Assays : Tert-butyl N-[2-(methylamino)propyl]carbamate can act as a substrate in enzymatic assays, providing insights into enzyme kinetics and substrate specificity.
  • Cell Viability Studies : Research has demonstrated its cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy. For instance, compounds derived from this structure have shown promising results against tumor cell lines such as HeLa and MCF7 .

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of derivatives of tert-butyl N-[2-(methylamino)propyl]carbamate against several cancer cell lines. The derivatives exhibited low micromolar cytotoxicity, with some compounds demonstrating selectivity towards cancer cells over normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study 2: Synthesis of Selective Haspin Inhibitors

Another research project focused on synthesizing selective Haspin inhibitors using tert-butyl N-[2-(methylamino)propyl]carbamate as a precursor. The synthesized compounds showed significant inhibitory activity against Haspin kinase, a target implicated in various cancers. This highlights the compound's role in developing targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylamino)propyl]carbamate primarily involves its role as a protecting group. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the BOC group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Structure Molecular Formula Key Properties/Applications References
tert-Butyl N-[2-(methylamino)propyl]carbamate Boc-protected amine; methylamino at C2 of propyl C10H20N2O2 High-yield synthesis (78.4%); intermediate for Rivaroxaban .
tert-Butyl [3-(methylamino)propyl]carbamate HCl Hydrochloride salt; methylamino at C3 of propyl C9H21ClN2O2 Enhanced water solubility; used in solid-phase peptide synthesis .
tert-Butyl N-[2-(methylamino)ethyl]carbamate Ethyl backbone; shorter chain C8H18N2O2 Lower steric hindrance; 24% yield in synthesis .
tert-Butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate Trifluoromethyl substitution at C3 C9H17F3N2O2 Increased lipophilicity; potential for enhanced metabolic stability .
(R/S)-tert-Butyl N-[2-(methylamino)propyl]carbamate Enantiomeric forms C10H20N2O2 Stereochemistry impacts receptor binding; 95% purity in chiral synthesis .
tert-Butyl N-[2-(methylamino)butyl]carbamate Butyl backbone; extended chain C11H22N2O2 Altered pharmacokinetics; explored in kinase inhibitor development .

Key Research Findings

Synthetic Efficiency :

  • The target compound is synthesized in higher yields (78.4%) compared to ethyl analogs (24%) due to optimized reaction conditions (e.g., silica gel purification with ethyl acetate/hexanes) .
  • Hydrochloride salts (e.g., ) simplify purification and enhance stability for storage .

Biological Relevance: Enantiomers (R/S forms) are critical in drug design; e.g., Rivaroxaban's efficacy depends on stereochemical precision .

Physicochemical Properties :

  • Chain length variations (propyl vs. butyl) influence solubility and bioavailability. Butyl analogs may prolong half-life but reduce renal clearance .
  • Fluorinated analogs (e.g., ) resist enzymatic degradation, making them suitable for in vivo applications .

Biological Activity

Tert-butyl N-[2-(methylamino)propyl]carbamate is a carbamate derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound, characterized by a tert-butyl group and a methylamino moiety, has garnered attention due to its lipophilicity and ability to interact with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₂₂N₂O₂
  • Molecular Weight : 202.29 g/mol
  • Functional Groups :
    • Tert-butyl group enhances lipophilicity.
    • Methylamino group contributes to biological activity.

The structural features of tert-butyl N-[2-(methylamino)propyl]carbamate suggest that it may engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.

The mechanism by which tert-butyl N-[2-(methylamino)propyl]carbamate exerts its biological effects involves:

  • Binding to Enzymes and Receptors : The compound interacts with specific molecular targets, altering their activity through hydrogen bonding and hydrophobic interactions. This stabilization of the compound-protein complex is essential for its therapeutic potential.
  • Potential Biological Interactions : Preliminary studies indicate that similar compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties, suggesting that tert-butyl N-[2-(methylamino)propyl]carbamate may also possess these activities.

Biological Activity

Research has highlighted several areas where tert-butyl N-[2-(methylamino)propyl]carbamate demonstrates significant biological activity:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic profile.
  • Anticancer Activity : Initial findings suggest that it could inhibit cancer cell proliferation, particularly in colorectal cancer models .

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialEffective against various microbial strains,
Anti-inflammatoryModulation of inflammatory pathways,
AnticancerInhibition of cancer cell proliferation ,

Case Studies

  • Anticancer Research :
    A study investigated the effects of structurally similar carbamate derivatives on colorectal cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability, with IC50 values in low micromolar ranges. This suggests that tert-butyl N-[2-(methylamino)propyl]carbamate may share similar anticancer properties .
  • Enzyme Interaction Studies :
    Interaction studies using surface plasmon resonance demonstrated that tert-butyl N-[2-(methylamino)propyl]carbamate binds effectively to certain enzymes involved in metabolic pathways. This binding was quantified using isothermal titration calorimetry, revealing favorable binding affinities that support further investigation into its therapeutic applications.

Q & A

Q. Basic

  • ¹H NMR : Key signals include the tert-butyl group (δ 1.2–1.4 ppm, singlet) and methylamino protons (δ 2.2–2.5 ppm, multiplet). Integration ratios verify substituent stoichiometry .
  • IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₀H₂₁N₂O₂: 201.16 g/mol) .

What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts or low yields?

Q. Advanced

  • Byproduct Analysis : Use LC-MS or TLC to identify impurities (e.g., unreacted amine or tert-butyl alcohol). Adjust stoichiometry or reaction time to suppress side reactions .
  • Solvent Optimization : Switch from DCM to acetonitrile if the reaction is moisture-sensitive; THF may improve nucleophilicity of intermediates .
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

What are the common impurities in synthesized batches, and how are they removed?

Q. Advanced

  • Unreacted Amine : Detectable via ninhydrin test. Remove by acid-base extraction (e.g., dilute HCl wash) .
  • Hydrolysis Products : Hydrolyzed carbamates (e.g., free amines) form under acidic conditions. Neutralize reaction mixtures promptly and store products at –20°C .
  • Column Chromatography : Use gradient elution (5–20% ethyl acetate in hexane) to separate tert-butyl N-[2-(methylamino)propyl]carbamate from structurally similar impurities .

How does the compound interact with biological targets, and what assays validate its mechanism?

Q. Advanced

  • Enzyme Inhibition : The methylamino group may chelate metal ions in enzymes like DPP-IV. Use fluorescence polarization assays to measure binding affinity .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., tert-butyl N-methylcarbamate derivatives) in cell-based assays to identify critical substituents for activity .
  • Molecular Docking : Simulate interactions with protein targets (e.g., kinases) using software like AutoDock Vina. Validate with X-ray crystallography if co-crystals form .

What safety precautions are critical when handling tert-butyl N-[2-(methylamino)propyl]carbamate?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption .

How can computational methods aid in designing derivatives with enhanced stability or activity?

Q. Advanced

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .
  • MD Simulations : Assess solvation dynamics and conformational flexibility in aqueous vs. lipid environments .
  • QSAR Models : Train machine learning algorithms on bioactivity datasets to prioritize synthetic targets .

What crystallographic techniques elucidate the compound’s solid-state structure?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stereochemistry .
  • Powder XRD : Monitor polymorph transitions under thermal stress (DSC-TGA coupling recommended) .
  • Twinned Data Refinement : Use SHELXL for high-resolution datasets to correct for crystal twinning .

How do solvent polarity and pH affect the compound’s stability during long-term storage?

Q. Advanced

  • Degradation Pathways : Hydrolysis accelerates in acidic (pH < 4) or basic (pH > 10) conditions. Stabilize in buffered solutions (pH 6–8) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce degradation rates compared to alcohols .
  • Accelerated Aging Studies : Use Arrhenius plots (40–60°C) to predict shelf life at 25°C .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Q. Advanced

  • HPLC-MS/MS : Achieve ppb-level sensitivity for detecting genotoxic impurities (e.g., alkylating agents) .
  • NMR Relaxation Filters : Suppress solvent signals (e.g., D₂O) to enhance impurity detection in ¹³C NMR .
  • Standard Addition Method : Spike samples with known impurities to validate quantification accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-(methylamino)propyl]carbamate
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